molecular formula C20H15N3O5 B4303915 2'-amino-6'-(hydroxymethyl)-2,8'-dioxo-1-(prop-2-en-1-yl)-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile

2'-amino-6'-(hydroxymethyl)-2,8'-dioxo-1-(prop-2-en-1-yl)-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile

Cat. No.: B4303915
M. Wt: 377.3 g/mol
InChI Key: FIVKGFVYWJXORG-UHFFFAOYSA-N
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Description

1-allyl-2’-amino-6’-(hydroxymethyl)-2,8’-dioxo-1,2-dihydro-8’H-spiro[indole-3,4’-pyrano[3,2-b]pyran]-3’-carbonitrile is a complex organic compound featuring multiple functional groups, including an indole, a pyrano[3,2-b]pyran, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-allyl-2’-amino-6’-(hydroxymethyl)-2,8’-dioxo-1,2-dihydro-8’H-spiro[indole-3,4’-pyrano[3,2-b]pyran]-3’-carbonitrile typically involves multi-step organic reactions. The starting materials often include indole derivatives, pyran compounds, and nitriles. Key steps may involve:

    Alkylation: Introduction of the allyl group.

    Amination: Introduction of the amino group.

    Cyclization: Formation of the spiro compound.

    Hydroxymethylation: Introduction of the hydroxymethyl group.

Industrial Production Methods

Industrial production of such complex compounds may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and catalytic processes may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-allyl-2’-amino-6’-(hydroxymethyl)-2,8’-dioxo-1,2-dihydro-8’H-spiro[indole-3,4’-pyrano[3,2-b]pyran]-3’-carbonitrile can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxymethyl to carboxyl groups.

    Reduction: Reduction of carbonitrile to amine.

    Substitution: Nucleophilic substitution at the amino group.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halides, sulfonates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield primary amines.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, anticancer, or enzyme inhibition properties.

Medicine

Potential medicinal applications include the development of new pharmaceuticals targeting specific pathways or receptors. The compound’s structural complexity may allow for selective binding to biological targets.

Industry

In the materials science industry, this compound could be used in the development of new materials with unique properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism by which 1-allyl-2’-amino-6’-(hydroxymethyl)-2,8’-dioxo-1,2-dihydro-8’H-spiro[indole-3,4’-pyrano[3,2-b]pyran]-3’-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • 1-allyl-2’-amino-6’-(hydroxymethyl)-2,8’-dioxo-1,2-dihydro-8’H-spiro[indole-3,4’-pyrano[3,2-b]pyran]-3’-carboxamide
  • 1-allyl-2’-amino-6’-(hydroxymethyl)-2,8’-dioxo-1,2-dihydro-8’H-spiro[indole-3,4’-pyrano[3,2-b]pyran]-3’-methyl

Uniqueness

The uniqueness of 1-allyl-2’-amino-6’-(hydroxymethyl)-2,8’-dioxo-1,2-dihydro-8’H-spiro[indole-3,4’-pyrano[3,2-b]pyran]-3’-carbonitrile lies in its specific combination of functional groups and its spiro structure. This combination may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2'-amino-6'-(hydroxymethyl)-2,8'-dioxo-1-prop-2-enylspiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O5/c1-2-7-23-14-6-4-3-5-12(14)20(19(23)26)13(9-21)18(22)28-16-15(25)8-11(10-24)27-17(16)20/h2-6,8,24H,1,7,10,22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIVKGFVYWJXORG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2C3(C1=O)C(=C(OC4=C3OC(=CC4=O)CO)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2'-amino-6'-(hydroxymethyl)-2,8'-dioxo-1-(prop-2-en-1-yl)-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile
Reactant of Route 2
Reactant of Route 2
2'-amino-6'-(hydroxymethyl)-2,8'-dioxo-1-(prop-2-en-1-yl)-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile
Reactant of Route 3
Reactant of Route 3
2'-amino-6'-(hydroxymethyl)-2,8'-dioxo-1-(prop-2-en-1-yl)-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile
Reactant of Route 4
2'-amino-6'-(hydroxymethyl)-2,8'-dioxo-1-(prop-2-en-1-yl)-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile
Reactant of Route 5
2'-amino-6'-(hydroxymethyl)-2,8'-dioxo-1-(prop-2-en-1-yl)-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile
Reactant of Route 6
2'-amino-6'-(hydroxymethyl)-2,8'-dioxo-1-(prop-2-en-1-yl)-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile

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